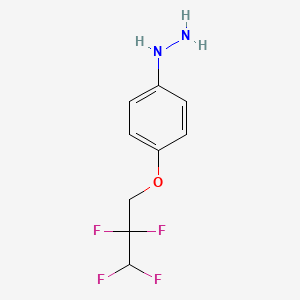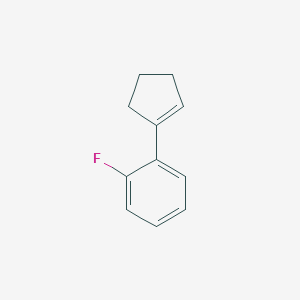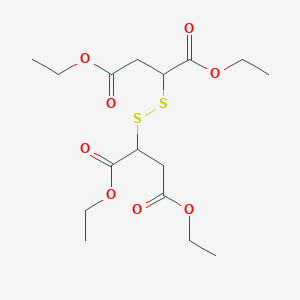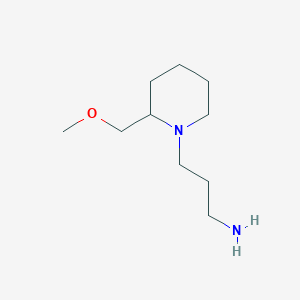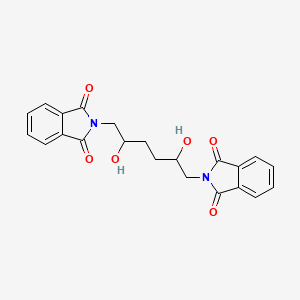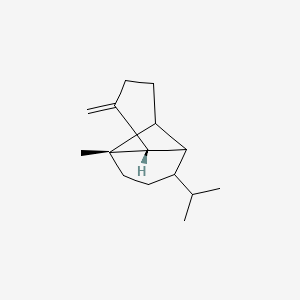
Deshydroxy Ticagrelor Acetonide Methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Deshydroxy Ticagrelor Acetonide Methanesulfonate is a derivative of Ticagrelor, a well-known antiplatelet medication used primarily to reduce the risk of cardiovascular events in patients with acute coronary syndrome (ACS). This compound is a modified version of Ticagrelor, designed to enhance its pharmacological properties and efficacy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Deshydroxy Ticagrelor Acetonide Methanesulfonate involves several key steps, starting from the parent compound Ticagrelor. The process typically includes:
Deshydroxylation: Removal of hydroxyl groups from Ticagrelor.
Acetonide Formation: Introduction of an acetonide protecting group to stabilize the compound.
Methanesulfonation: Addition of a methanesulfonate group to enhance solubility and bioavailability.
Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactors are used to carry out the reactions under controlled conditions.
Purification: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Quality Control: Rigorous testing is conducted to ensure the compound meets pharmaceutical standards.
化学反应分析
Types of Reactions
Deshydroxy Ticagrelor Acetonide Methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing its efficacy.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Reactions are typically carried out under controlled temperature and pressure to ensure optimal results.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties.
科学研究应用
Deshydroxy Ticagrelor Acetonide Methanesulfonate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential as an antiplatelet agent with improved efficacy and reduced side effects.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
The mechanism of action of Deshydroxy Ticagrelor Acetonide Methanesulfonate involves its interaction with the P2Y12 receptor on platelets. By binding to this receptor, the compound inhibits adenosine diphosphate (ADP)-mediated platelet aggregation, reducing the risk of thrombotic events. The molecular targets and pathways involved include:
P2Y12 Receptor: The primary target for inhibiting platelet aggregation.
Adenosine Pathway: Modulation of adenosine levels to enhance cardiovascular protection.
相似化合物的比较
Deshydroxy Ticagrelor Acetonide Methanesulfonate can be compared with other similar compounds, such as:
Ticagrelor: The parent compound, known for its antiplatelet activity.
Clopidogrel: Another P2Y12 receptor antagonist with a different mechanism of action.
Prasugrel: A thienopyridine derivative with irreversible inhibition of the P2Y12 receptor.
The uniqueness of this compound lies in its modified structure, which offers potential advantages in terms of efficacy, bioavailability, and safety.
属性
分子式 |
C27H34F2N6O6S2 |
|---|---|
分子量 |
640.7 g/mol |
IUPAC 名称 |
2-[[(3aR,4S,6R,6aS)-6-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethyl methanesulfonate |
InChI |
InChI=1S/C27H34F2N6O6S2/c1-5-10-42-26-31-24(30-18-12-15(18)14-6-7-16(28)17(29)11-14)21-25(32-26)35(34-33-21)19-13-20(38-8-9-39-43(4,36)37)23-22(19)40-27(2,3)41-23/h6-7,11,15,18-20,22-23H,5,8-10,12-13H2,1-4H3,(H,30,31,32)/t15-,18+,19+,20-,22-,23+/m0/s1 |
InChI 键 |
OXFUUYKRJQXAJX-XDGUSUJASA-N |
手性 SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@@H]4[C@H]3OC(O4)(C)C)OCCOS(=O)(=O)C)N[C@@H]5C[C@H]5C6=CC(=C(C=C6)F)F |
规范 SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C4C3OC(O4)(C)C)OCCOS(=O)(=O)C)NC5CC5C6=CC(=C(C=C6)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


